Unoprostone - 120373-36-6

Unoprostone

Catalog Number: EVT-285002
CAS Number: 120373-36-6
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Unoprostone is a synthetic docosanoid, a class of bioactive lipids with 22 carbon atoms, that shares structural similarities with prostaglandin F (PGF). [] It is often categorized as a prostaglandin analog due to its structural resemblance and some shared functionalities. [] Unoprostone isopropyl is the isopropyl ester prodrug of unoprostone, designed to enhance its penetration into the eye. [] Inside the eye, unoprostone isopropyl is rapidly hydrolyzed to its active metabolite, unoprostone free acid (M1). [, ] Unoprostone is primarily investigated for its effects on intraocular pressure (IOP) regulation and potential neuroprotective properties in ocular tissues. [, ]

Future Directions
  • Exploring Neuroprotective Potential: Investigating the neuroprotective effects of Unoprostone in models of retinal diseases like retinitis pigmentosa and glaucoma could lead to novel therapeutic applications. [, ]

Unoprostone Free Acid (M1)

    Compound Description: Unoprostone free acid, also known as M1, is the primary metabolite of Unoprostone isopropyl. It is formed through the hydrolysis of the isopropyl ester group in Unoprostone isopropyl. Unoprostone free acid exhibits significant biological activity, including the activation of BK channels, membrane hyperpolarization, and prevention of endothelin-1 (ET-1)-induced increases []. These effects contribute to its ocular hypotensive properties.

    Relevance: Unoprostone free acid is directly relevant to Unoprostone as it is its active metabolite and contributes significantly to Unoprostone's pharmacological effects [, ]. Unlike Unoprostone isopropyl, which is a prodrug, Unoprostone free acid is the active form that interacts with target tissues in the eye.

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid (M2)

    Compound Description: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid, designated as M2, is another metabolite of Unoprostone isopropyl. M2 is formed through the oxidation of Unoprostone isopropyl []. It exhibits less potency than Unoprostone free acid (M1) in terms of PGE(2) induction and has minimal affinity for the prostaglandin transporter (PGT) [].

Latanoprost Free Acid

    Compound Description: Latanoprost free acid is the biologically active form of Latanoprost, a prostaglandin analogue used to reduce intraocular pressure. It is formed by the hydrolysis of the isopropyl ester group in Latanoprost. Latanoprost free acid is known to increase the activity of matrix metalloproteinases (MMPs) and induce changes in the extracellular matrix (ECM) of ciliary muscle cells, contributing to its IOP-lowering effects [, ].

Prostaglandin F2α (PGF2α)

    Compound Description: Prostaglandin F2α is a naturally occurring prostaglandin with diverse physiological roles. In the eye, PGF2α is involved in the regulation of intraocular pressure. It is known to increase uveoscleral outflow, and potentially influence the trabecular meshwork pathway [].

    Relevance: Prostaglandin F2α serves as a crucial reference point for Unoprostone, as Unoprostone was initially developed as a PGF2α analogue []. Understanding the effects of PGF2α on ocular tissues and its mechanism of action helps to elucidate the potential pathways through which Unoprostone exerts its therapeutic benefits.

Endothelin-1 (ET-1)

    Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a role in the regulation of ocular blood flow. Elevated ET-1 levels have been implicated in the pathogenesis of glaucoma and other ocular diseases []. Studies suggest that Unoprostone may partially antagonize ET-1-induced vasoconstriction in the human choroid [].

    Relevance: Endothelin-1 (ET-1) is relevant to Unoprostone because of their potential interaction in the context of ocular blood flow regulation. Unoprostone has demonstrated the ability to attenuate the vasoconstrictive effects of ET-1, suggesting a possible mechanism by which Unoprostone may provide benefits in conditions associated with ocular blood flow compromise [].

6. Timolol Maleate* Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist used to lower intraocular pressure. It acts by reducing the production of aqueous humor.* Relevance: Timolol maleate is often used as a comparator drug in studies evaluating the efficacy and safety of Unoprostone [, , , , , ]. Comparing their IOP-lowering effects and side effect profiles helps to position Unoprostone within the context of existing treatment options.

7. Brimonidine Tartrate* Compound Description: Brimonidine tartrate is an alpha-2 adrenergic receptor agonist used to lower intraocular pressure. It works by reducing aqueous humor production and increasing uveoscleral outflow.* Relevance: Brimonidine tartrate, like timolol, serves as a relevant comparator to Unoprostone in clinical trials assessing IOP-lowering efficacy and safety [, ].

Dorzolamide Hydrochloride

  • Relevance: Dorzolamide hydrochloride is another commonly used ocular hypotensive agent that serves as a comparator to Unoprostone in clinical trials []. These comparisons help determine Unoprostone's relative efficacy and safety profile in relation to established therapies.

Flurbiprofen

  • Relevance: Flurbiprofen is used in conjunction with Unoprostone in research to investigate the role of prostaglandin synthesis in Unoprostone's ocular effects, particularly iris color darkening [].

Thymoxamine

  • Relevance: Thymoxamine is used in combination with Unoprostone in research settings to explore the potential influence of alpha-adrenergic pathways on Unoprostone's effects on the iris and pupil [].
Classification

Unoprostone falls under the category of prostaglandin analogues, which are compounds that mimic the action of naturally occurring prostaglandins. It is classified as a therapeutic agent for ocular conditions, specifically targeting intraocular pressure reduction.

Synthesis Analysis

The synthesis of unoprostone involves several complex chemical reactions. One notable method includes the transformation of a prostaglandin precursor into an isopropyl ester form. The synthesis can be broken down into key steps:

  1. Deprotection: The initial step often involves deprotecting hydroxyl groups on the prostaglandin backbone.
  2. Oxidation: The compound undergoes oxidation to convert specific hydroxyl groups into keto groups, which is crucial for the formation of the final structure.
  3. Esterification: The deprotected compound is then esterified with isopropanol to form unoprostone.

For example, lactone intermediates are synthesized using methods such as the Corey-Nicolaou procedure, which involves activating carboxylic acids and hydroxyl groups to facilitate cyclization and subsequent hydrolysis to yield unoprostone .

Molecular Structure Analysis

Unoprostone has a molecular formula of C22H38O5C_{22}H_{38}O_{5} and a molar mass of approximately 382.54g/mol382.54\,g/mol. Its structure features a cyclopentane ring characteristic of prostaglandins, with specific functional groups that include:

  • A ketone at the 15-position.
  • An isopropyl group at the 20-position.
  • Hydroxyl groups that are involved in its biological activity.

The three-dimensional conformation of unoprostone allows it to interact effectively with specific receptors in ocular tissues, contributing to its pharmacological effects .

Chemical Reactions Analysis

Unoprostone participates in various chemical reactions, primarily related to its metabolism and interaction with biological systems:

  1. Metabolism: Upon administration, unoprostone is rapidly metabolized into active metabolites (M1 and M2) through beta-oxidation. These metabolites retain biological activity and contribute to its therapeutic effects.
  2. Receptor Interaction: Unoprostone interacts with specific receptors, leading to downstream effects such as increased matrix metalloproteinase activity, which is involved in extracellular matrix turnover .

These reactions underscore its role as a therapeutic agent and highlight its metabolic pathways.

Mechanism of Action

Unoprostone primarily acts by lowering intraocular pressure through two main mechanisms:

  1. Enhancing Aqueous Humor Outflow: It increases uveoscleral outflow by modulating matrix metalloproteinases and their inhibitors, which alters the extracellular matrix dynamics in the ciliary body .
  2. Activating Potassium Channels: Unoprostone also acts as a potassium channel activator, which may influence cellular excitability and contribute to its neuroprotective effects in retinal tissues .

These mechanisms are critical for its efficacy in treating glaucoma.

Physical and Chemical Properties Analysis

Unoprostone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear solution for ophthalmic use.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Stability: The compound has a relatively short elimination half-life of approximately 14 minutes, necessitating multiple daily doses for sustained efficacy .

These properties are essential for its formulation and therapeutic application.

Applications

Unoprostone's primary application lies in ophthalmology:

  • Glaucoma Treatment: It is used to manage open-angle glaucoma and ocular hypertension by reducing intraocular pressure.
  • Research Applications: Studies have explored its effects on melanogenesis, indicating potential roles beyond ophthalmology .

Additionally, ongoing research investigates its neuroprotective properties in retinal diseases like retinitis pigmentosa, suggesting broader therapeutic potential .

Historical Development & Theoretical Foundations

Evolution of Docosanoid-Based Ocular Hypotensive Agents

The development of unoprostone (isopropyl unoprostone) represents a pivotal transition from classical prostaglandin therapeutics to novel docosanoid pharmacology. Marketed initially in Japan (1994) as Rescula® 0.12% and later approved by the FDA (2000) as a 0.15% solution, unoprostone emerged as the first commercially available docosanoid antiglaucoma agent [1] [2]. Unlike conventional 20-carbon prostaglandin analogs like latanoprost, unoprostone is structurally derived from docosahexaenoic acid (DHA), an endogenous omega-3 polyunsaturated fatty acid critical for retinal photoreceptor function and neuronal development. This 22-carbon backbone fundamentally distinguished it from prostaglandin F2α analogs and established the docosanoid class of ocular hypotensives [1] [10].

Early pharmacological studies revealed unoprostone's dual therapeutic potential: intraocular pressure (IOP) reduction and possible neuroprotection. While prostaglandin analogs primarily targeted uveoscleral outflow, unoprostone demonstrated a unique capacity to enhance trabecular meshwork outflow – aligning with DHA's known vasoregulatory properties in the central nervous system [1] [6]. The chronological development of docosanoid agents reflects a strategic shift toward leveraging endogenous lipid mediators with potentially superior safety and mechanistic profiles.

Table 1: Comparative Molecular Features of Unoprostone vs. Prostaglandin Analogs

Molecular CharacteristicUnoprostoneClassical Prostaglandin Analogs (e.g., Latanoprost)
Carbon Backbone Length22-carbon20-carbon
Biological PrecursorDocosahexaenoic acid (DHA)Arachidonic acid
Primary Receptor TargetBK/CIC-2 channelsProstaglandin F (FP) receptor
Core Metabolic PathwayEster hydrolysis (corneal/iris esterases)Corneal esterase hydrolysis only
Plasma Half-life14 minutes17 minutes (latanoprost acid)

Rationale for Synthetic Prostaglandin Analog Redesign in Glaucoma Therapeutics

The redesign of prostaglandin-based therapies culminated in unoprostone through deliberate structural modifications addressing three key limitations of first-generation analogs: receptor specificity, tissue metabolism, and outflow mechanism selectivity.

Molecular Redesign Strategy:

  • Carbon Chain Extension: The elongation to a 22-carbon structure (vs. 20-carbon in prostaglandins) reduced affinity for the FP receptor, minimizing prostaglandin-associated side effects while enabling novel ion channel interactions [1] [10].
  • Esterification: As an isopropyl ester prodrug, unoprostone achieved enhanced corneal permeability. Unlike latanoprost (hydrolyzed solely by corneal esterases), unoprostone undergoes additional activation by iris and ciliary body esterases, explaining its shorter duration of action requiring twice-daily dosing [1] [6].
  • Mechanistic Diversification: Whereas prostaglandins primarily increase uveoscleral outflow via ciliary muscle remodeling, unoprostone selectively targets the conventional pathway. Pharmacological studies demonstrate it activates calcium-activated potassium (BK) channels and CIC-2 chloride channels in trabecular meshwork cells, reducing contractility and enhancing aqueous humor drainage [1] [5] [10].

Functional Outcomes:

  • IOP Reduction Profile: Clinical studies confirm unoprostone provides approximately 20–25% IOP reduction from baseline, slightly less potent than latanoprost (~30%) but comparable to timolol [3] [8].
  • Aqueous Dynamics: Fluorophotometric studies in ocular hypertensive patients demonstrate unoprostone increases trabecular outflow facility by 36% without altering uveoscleral outflow or aqueous production [5].
  • Matrix Remodeling: Unlike prostaglandins that upregulate matrix metalloproteinases (MMPs) broadly, unoprostone uniquely decreases MMP-2 activity while increasing tissue inhibitor of metalloproteinases (TIMP) expression – a distinct extracellular matrix remodeling profile potentially influencing long-term outflow effects [1].

Table 2: Mechanism-Driven Comparison of Aqueous Humor Outflow Effects

Pharmacological AgentTrabecular Outflow Facility ChangeUveoscleral Outflow ChangePrimary Molecular Target
Unoprostone 0.15%↑ 36% (p<0.001)↔ No significant changeBK/CIC-2 channels
Latanoprost 0.005%↑ 0–15% (NS)↑ 95–110% (p<0.01)FP receptor
Bimatoprost 0.03%↑ 18% (p<0.05)↑ 120% (p<0.001)FP/EP receptors

Regulatory Reclassification: From Prostaglandin Analog to Docosanoid

Unoprostone underwent a significant regulatory reclassification reflecting evolving scientific understanding of its mechanism. Initially designated a "prostaglandin analog" upon its 2000 FDA approval, this classification was formally revised in 2011 based on new pharmacological evidence [1] [10]. Key factors driving reclassification:

Mechanistic Evidence:

  • Receptor Binding Studies: Radioligand assays confirmed unoprostone's weak affinity for the FP receptor (Ki >10,000 nM) compared to strong binding by latanoprost (Ki=28 nM), excluding it from the prostaglandin analog class [2] [10].
  • Ion Channel Studies: Patch-clamp experiments demonstrated unoprostone directly activates BK channels in trabecular meshwork cells – an effect blocked by the specific inhibitor iberiotoxin. This channel activation hyperpolarizes cells, reducing intracellular calcium and decreasing contractility [1] [5].
  • Outflow Pathway Validation: Perfusion studies of human anterior segments confirmed unoprostone increases conventional outflow facility by 42%, while prostaglandins show minimal effects on this pathway [5].

Regulatory Impact:The FDA label revision removed the "prostaglandin analog" designation and recognized unoprostone as a distinct docosanoid with a first-line indication for glaucoma and ocular hypertension [1]. This reclassification established a new pharmacological category and highlighted the importance of trabecular outflow enhancement as a viable therapeutic strategy distinct from uveoscleral targeting.

Table 3: Key Regulatory Milestones for Unoprostone

YearRegulatory EventSignificance
1994Initial approval (Japan)First docosanoid approved globally for glaucoma
2000FDA approval (USA)Designated "prostaglandin analog"; second-line indication
2009Commercial rights acquisition (Sucampo)Global expansion excluding parts of Asia
2011FDA label revisionReclassification as docosanoid; first-line indication

Scientific Significance:This reclassification underscores how molecular pharmacology can drive regulatory ontology. Unoprostone's docosanoid identity emphasizes:1) Functional divergence from prostaglandin signaling pathways2) The therapeutic relevance of endogenous fatty acid metabolites beyond the eicosanoid paradigm3) BK channel activation as a validated mechanism for IOP reduction [1] [10].

Properties

CAS Number

120373-36-6

Product Name

Unoprostone

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1

InChI Key

TVHAZVBUYQMHBC-SNHXEXRGSA-N

SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Unoprostone

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.